REACTION_SMILES
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[CH3:12][n+:13]1[cH:14][n:15]2[c:20]([cH:21]1)[CH2:19][CH2:18][NH:17][C:16]2=[O:22].[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[O-:11])[cH:6][cH:7]1.[CH3:24][c:25]1[cH:26][cH:27][c:28]([S:31](=[O:32])(=[O:33])[OH:34])[cH:29][cH:30]1.[O:35]1[CH2:36][CH2:37][O:38][CH2:39][CH2:40]1.[OH2:23].[OH2:41]>>[CH3:12][n:13]1[cH:14][n:15][c:20]([CH2:19][CH2:18][NH2:17])[cH:21]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[OH:11])[cH:6][cH:7]1.[CH3:24][c:25]1[cH:26][cH:27][c:28]([S:31](=[O:32])(=[O:33])[OH:34])[cH:29][cH:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[n+]1cc2n(c1)C(=O)NCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1cnc(CCN)c1
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Name
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|
Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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|
Type
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product
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Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |